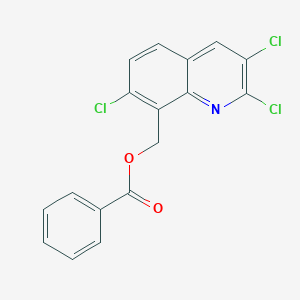
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile is a heterocyclic compound that belongs to the isoxazolidine family This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms The presence of a nitrile group (carbonitrile) and a phenyl group adds to its chemical complexity and potential reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-phenylpropanenitrile with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazolidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学的研究の応用
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors or enzymes. These interactions can modulate biological pathways and lead to specific physiological effects.
類似化合物との比較
Similar Compounds
Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile: The trans isomer of the compound, differing in the spatial arrangement of substituents.
2-methyl-3-phenylisoxazole: A related compound with a similar ring structure but lacking the nitrile group.
3-phenylisoxazolidine-5-carbonitrile: A compound with a similar structure but without the methyl group.
Uniqueness
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile is unique due to its specific cis configuration, which can influence its chemical reactivity and biological interactions. The presence of both a nitrile and a phenyl group adds to its versatility in various applications.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(3S,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-13-11(7-10(8-12)14-13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11+/m1/s1 |
InChIキー |
OHYKONFYCOMUDI-MNOVXSKESA-N |
異性体SMILES |
CN1[C@@H](C[C@@H](O1)C#N)C2=CC=CC=C2 |
正規SMILES |
CN1C(CC(O1)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)

![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)



![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)

